

Application Notes and Protocols for Lidocaine in Peripheral Nerve Blockade

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For Researchers, Scientists, and Drug Development Professionals

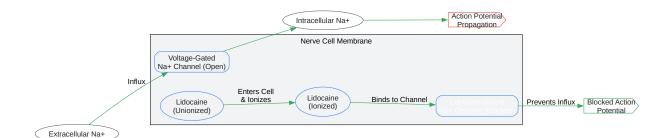
Introduction

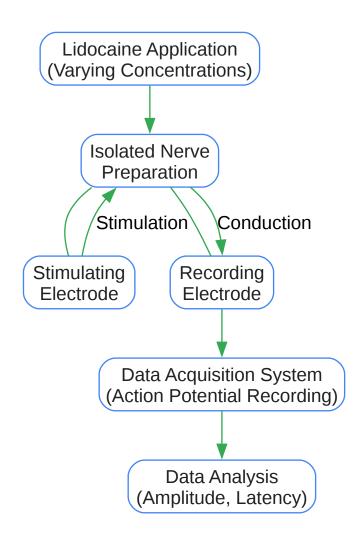
Lidocaine is a widely used local anesthetic agent belonging to the amide class. Its primary mechanism of action involves the blockade of voltage-gated sodium channels in the neuronal cell membrane, which prevents the generation and conduction of nerve impulses.[1][2][3] This action results in a temporary loss of sensation in the targeted area, making it an essential tool for peripheral nerve blocks in various surgical and pain management procedures. These application notes provide a comprehensive overview of lidocaine dosage calculations, experimental protocols, and the underlying signaling pathways relevant to its use in peripheral nerve blockade.

Mechanism of Action: Sodium Channel Blockade

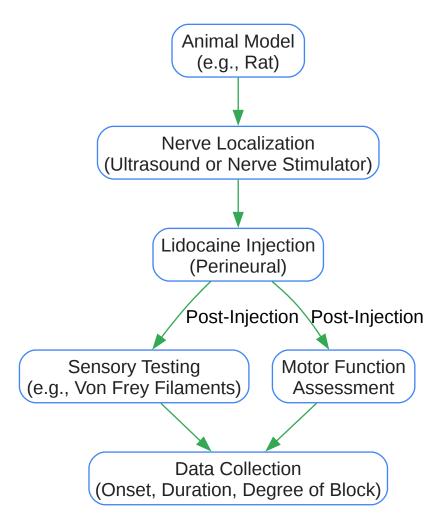
Lidocaine exerts its anesthetic effect by binding to the intracellular portion of voltage-gated sodium channels (Nav1.5) in their activated and inactivated states.[1] This binding stabilizes the channels in a state that prevents the influx of sodium ions necessary for membrane depolarization.[1][2][3] By inhibiting the propagation of action potentials along the nerve fiber, lidocaine effectively blocks the transmission of pain signals. The unionized form of lidocaine is lipid-soluble and can cross the nerve cell membrane. Once inside the cell (axoplasm), it becomes ionized and binds to the alpha subunit of the sodium channel.[4]











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